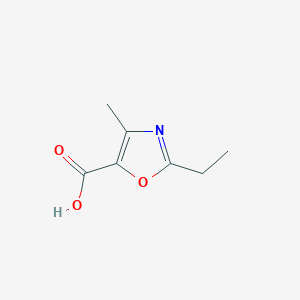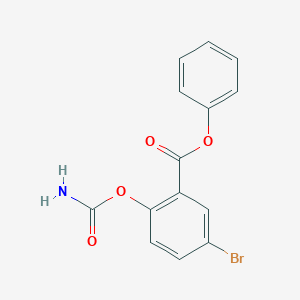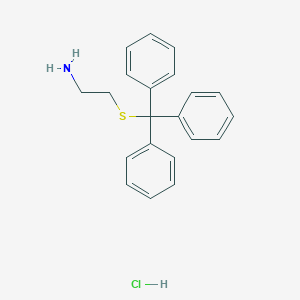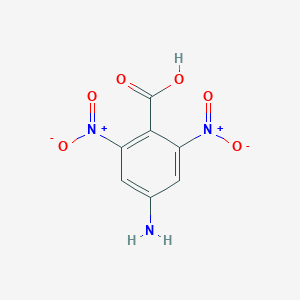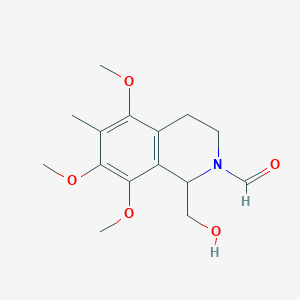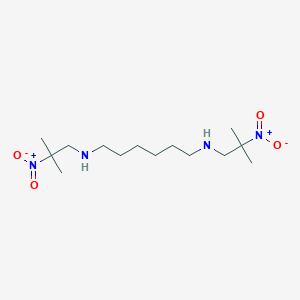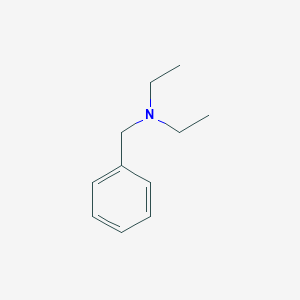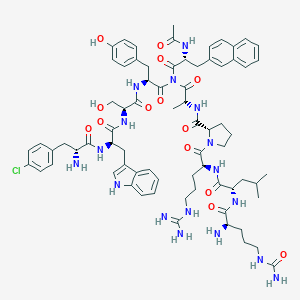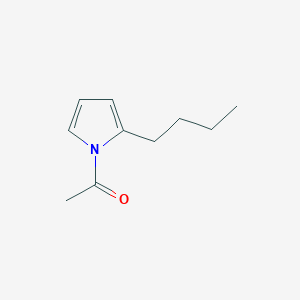
1-(2-Butyl-1H-pyrrol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Butyl-1H-pyrrol-1-yl)ethanone is a chemical compound that belongs to the class of pyrroles. It is also known as PBE or Pyrrolidine Butyl Ethyl Ketone. PBE has been studied for its potential applications in various fields including pharmaceuticals, agriculture, and materials science.
Mechanism Of Action
The mechanism of action of PBE is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain such as GABA and glutamate. PBE has been shown to increase the release of GABA and decrease the release of glutamate, which can result in anticonvulsant and analgesic effects.
Biochemical And Physiological Effects
PBE has been shown to have several biochemical and physiological effects. In animal studies, PBE has been shown to reduce seizures and increase pain threshold. It has also been shown to improve memory and learning in animal models of Alzheimer's disease and Parkinson's disease. In insect studies, PBE has been shown to have insecticidal properties and can cause paralysis and death in insects.
Advantages And Limitations For Lab Experiments
One advantage of using PBE in lab experiments is its relatively simple synthesis method. PBE can be synthesized from commercially available starting materials and does not require complex equipment. However, one limitation of using PBE is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions related to PBE. In pharmaceuticals, further studies are needed to fully understand the mechanism of action of PBE and its potential applications in the treatment of neurological disorders. In agriculture, further studies are needed to determine the effectiveness of PBE as a pesticide and its potential impact on the environment. In materials science, further studies are needed to explore the use of PBE as a monomer in the synthesis of polymeric materials.
Synthesis Methods
The synthesis of PBE can be achieved by reacting butylamine with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction produces a mixture of PBE and its isomer, 1-(1-Butyl-2-pyrrolidinyl)ethanone. The mixture can be separated by column chromatography to obtain pure PBE.
Scientific Research Applications
PBE has been studied for its potential applications in various fields. In pharmaceuticals, PBE has been shown to have anticonvulsant and analgesic properties. It has also been studied as a potential treatment for Alzheimer's disease and Parkinson's disease. In agriculture, PBE has been shown to have insecticidal properties and can be used as a pesticide. In materials science, PBE has been used as a monomer in the synthesis of polymeric materials.
properties
CAS RN |
113676-12-3 |
|---|---|
Product Name |
1-(2-Butyl-1H-pyrrol-1-yl)ethanone |
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
1-(2-butylpyrrol-1-yl)ethanone |
InChI |
InChI=1S/C10H15NO/c1-3-4-6-10-7-5-8-11(10)9(2)12/h5,7-8H,3-4,6H2,1-2H3 |
InChI Key |
QYZOAIFEOLFZCD-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=CN1C(=O)C |
Canonical SMILES |
CCCCC1=CC=CN1C(=O)C |
synonyms |
1H-Pyrrole, 1-acetyl-2-butyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



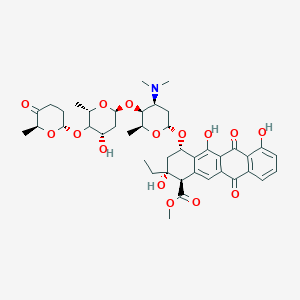
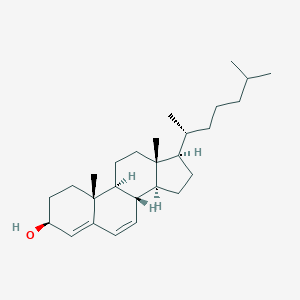
![[2-(Dodecyloxy)ethoxy]acetaldehyde](/img/structure/B47565.png)
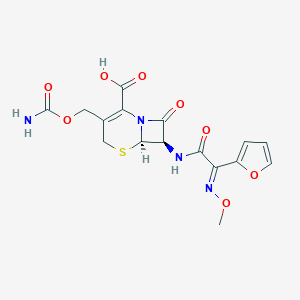
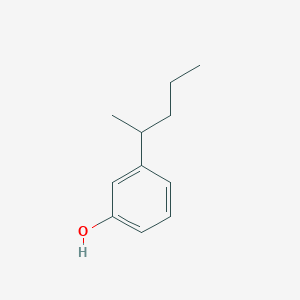
![5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B47571.png)
